(3,3-Diethoxypropyl)dimethylamine

Description

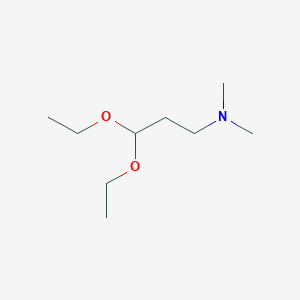

Structure

3D Structure

Properties

IUPAC Name |

3,3-diethoxy-N,N-dimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21NO2/c1-5-11-9(12-6-2)7-8-10(3)4/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNVCGLCZEGMEOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCN(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00608505 | |

| Record name | 3,3-Diethoxy-N,N-dimethylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00608505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16851-30-2 | |

| Record name | 3,3-Diethoxy-N,N-dimethylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00608505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,3-diethoxypropyl)dimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3,3-Diethoxypropyl)dimethylamine chemical properties and structure

An In-depth Technical Guide on (3,3-Diethoxypropyl)dimethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

Chemical Identity and Properties

This compound, with the CAS number 16851-30-2, is a colorless liquid.[1] It is recognized for its excellent solubility in organic solvents, which makes it a valuable reagent in various chemical transformations.[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C9H21NO2 | [1][2][3] |

| Molecular Weight | 175.27 g/mol | [3] |

| CAS Number | 16851-30-2 | [1][2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 86-88 °C at 15-16 Torr | [1] |

| Density | 0.887 g/cm³ (Predicted) | [1] |

| pKa | 9.61 ± 0.28 (Predicted) | [2] |

| LogP | 1.33720 | [1] |

| Purity | ≥ 97% | [3] |

Structural Information

The chemical structure of this compound features a tertiary amine and an acetal functional group. The IUPAC name for this compound is 3,3-Diethoxy-N,N-dimethylpropan-1-amine.[2]

-

Canonical SMILES: CCOC(CCN(C)C)OCC[2]

-

InChI: InChI=1S/C9H21NO2/c1-5-11-9(12-6-2)7-8-10(3)4/h9H,5-8H2,1-4H3[2]

-

InChIKey: YNVCGLCZEGMEOS-UHFFFAOYSA-N[2]

Caption: 2D structure of this compound.

Synthesis and Reactivity

This compound is primarily used as a synthetic intermediate. While specific, detailed experimental protocols for its synthesis are not extensively documented in publicly available literature, general synthetic pathways can be inferred.

Synthesis Pathway

The synthesis of this compound likely involves the reaction of a suitable precursor, such as 3,3-diethoxypropanal, with dimethylamine through a reductive amination process. The acetal group serves as a protecting group for the aldehyde functionality, which can be deprotected under acidic conditions to reveal the reactive aldehyde for subsequent reactions.

Caption: Logical workflow of its use as an intermediate.

Applications in Synthesis

The primary application of this compound lies in its role as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of both a protected aldehyde and a tertiary amine allows for a variety of chemical modifications.

-

Pharmaceutical Synthesis: It can be used to introduce a dimethylaminopropyl side chain into a target molecule, a common motif in various active pharmaceutical ingredients.

-

Agrochemical Development: In the development of new crop protection products, this compound can serve as a key intermediate for the synthesis of novel pesticides and herbicides.[1]

Experimental Protocols

This guide provides a foundational understanding of this compound based on currently available data. For further in-depth research, it is recommended to consult chemical databases and peer-reviewed scientific literature.

References

An In-depth Technical Guide to the Spectral Data of (3,3-Diethoxypropyl)dimethylamine (CAS 16851-30-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral characteristics of (3,3-Diethoxypropyl)dimethylamine, a compound of interest in various chemical syntheses. While experimentally obtained spectra for this specific molecule are not widely published, this document outlines the predicted data based on the well-established principles of NMR spectroscopy, IR spectroscopy, and mass spectrometry for its constituent functional groups—a tertiary amine and a diethyl acetal. Furthermore, it includes standardized experimental protocols for acquiring such data.

Predicted Spectral Data

The structure of this compound is as follows:

Based on this structure, the following spectral data can be reliably predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| N(CH₃ )₂ | ~2.2 - 2.4 | Singlet (s) | 6H |

| N-CH₂ - | ~2.3 - 2.7 | Triplet (t) | 2H |

| -CH₂ -CH | ~1.7 - 2.0 | Quartet (q) or Multiplet (m) | 2H |

| CH (OEt)₂ | ~4.5 - 4.8 | Triplet (t) | 1H |

| O-CH₂ -CH₃ | ~3.4 - 3.7 | Quartet (q) | 4H |

| O-CH₂-CH₃ | ~1.1 - 1.3 | Triplet (t) | 6H |

Note: Chemical shifts are referenced to TMS at 0.0 ppm. The exact values can vary based on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| N(C H₃)₂ | ~43 - 45[1] |

| N-C H₂- | ~55 - 60 |

| -C H₂-CH | ~30 - 35 |

| C H(OEt)₂ | ~100 - 105[2] |

| O-C H₂-CH₃ | ~60 - 65 |

| O-CH₂-C H₃ | ~15 - 18[3][4] |

Note: Chemical shifts are referenced to the solvent signal (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (Alkyl) | Stretch | 2850 - 3000 | Medium-Strong |

| C-N (Tertiary Amine) | Stretch | 1000 - 1250[5][6][7] | Weak-Medium |

| C-O (Acetal) | Stretch | 1050 - 1150 | Strong |

Note: As a tertiary amine, this compound will not exhibit the N-H stretching bands typically seen for primary and secondary amines around 3300-3500 cm⁻¹.[5][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Ion Identity | Fragmentation Pathway | Notes |

| 175 | [M]⁺ | Molecular Ion | Expected to be present, following the nitrogen rule (odd molecular weight for a compound with one nitrogen atom).[9][10] |

| 130 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy group from the acetal. | A common fragmentation for acetals.[11] |

| 102 | [M - CH(OCH₂CH₃)₂]⁺ | Cleavage of the bond between the propyl chain and the acetal group. | |

| 72 | [CH₂=N(CH₃)₂]⁺ | α-cleavage adjacent to the nitrogen atom. | This is often the base peak for N,N-dimethylalkylamines.[12] |

| 58 | [CH₂CH₂N(CH₃)₂]⁺ | Cleavage further down the alkyl chain. | A common fragment for tertiary amines.[9][13] |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation :

-

Accurately weigh 5-25 mg of the liquid this compound for ¹H NMR, or 50-100 mg for ¹³C NMR.[14]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small, clean vial.[15]

-

Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[16]

-

The final solution height in the NMR tube should be approximately 4-5 cm (0.5-0.6 mL).[15][16]

-

Cap the NMR tube securely. Wipe the outside of the tube clean before insertion into the spectrometer.

-

-

Data Acquisition :

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay).

-

For ¹³C NMR, acquire the spectrum using proton decoupling. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol

-

Sample Preparation (Neat Liquid Film Method) :

-

Place one clean, dry salt plate (e.g., NaCl or KBr) on a flat surface.[17]

-

Using a pipette, place one small drop of liquid this compound onto the center of the plate.[18][19]

-

Carefully place a second salt plate on top, allowing the liquid to spread into a thin, even film between the plates.[19]

-

Avoid introducing air bubbles into the film.

-

-

Data Acquisition :

-

Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment first to subtract atmospheric CO₂ and H₂O absorptions.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹.

-

After analysis, clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone or isopropanol) and store them in a desiccator.[17][19]

-

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation :

-

Prepare a dilute solution of the sample at a concentration of approximately 10-100 µg/mL.[20]

-

Use a volatile organic solvent suitable for GC, such as hexane, ethyl acetate, or dichloromethane.[21] The solvent should not contain impurities that co-elute with the analyte.

-

Transfer the solution to a 1.5-2 mL glass autosampler vial and seal with a septum cap.[20] Ensure there is no particulate matter in the sample; centrifuge or filter if necessary.[20]

-

-

Data Acquisition :

-

Set up the GC-MS instrument with an appropriate capillary column (e.g., a non-polar DB-5 or similar).

-

Define the GC temperature program. A typical program might start at 50°C, hold for 1-2 minutes, then ramp at 10-20°C per minute to a final temperature of 250-300°C.

-

Set the injector temperature (e.g., 250°C) and the MS transfer line temperature (e.g., 280°C).

-

Inject a small volume (typically 1 µL) of the sample solution.

-

The mass spectrometer is typically operated in Electron Ionization (EI) mode at 70 eV.

-

Acquire mass spectra over a relevant m/z range (e.g., 40-400 amu).

-

Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to the compound and examine its mass spectrum for the molecular ion and characteristic fragment ions.

-

Mandatory Visualizations

The following diagrams illustrate the workflow and logical connections in the spectral analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

Caption: Logical Flow of Structure Elucidation.

References

- 1. Methods to Identify the NMR Resonances of the 13C-Dimethyl N-terminal Amine on Reductively Methylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. spectrabase.com [spectrabase.com]

- 4. Acetal(105-57-7) 13C NMR [m.chemicalbook.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Infrared Spectrometry [www2.chemistry.msu.edu]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. GCMS Section 6.15 [people.whitman.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Mass spectra of some acetals - Analyst (RSC Publishing) [pubs.rsc.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. whitman.edu [whitman.edu]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. publish.uwo.ca [publish.uwo.ca]

- 16. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. eng.uc.edu [eng.uc.edu]

- 19. researchgate.net [researchgate.net]

- 20. uoguelph.ca [uoguelph.ca]

- 21. Sample preparation GC-MS [scioninstruments.com]

Technical Guide: Physical Properties of (3,3-Diethoxypropyl)dimethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,3-Diethoxypropyl)dimethylamine, with the CAS Registry Number 16851-30-2, is an organic compound of interest in various chemical syntheses.[1][2] Its molecular structure, featuring a tertiary amine and two ethoxy groups, imparts specific physical and chemical characteristics that are crucial for its application in research and development, including in the synthesis of pharmaceuticals and agrochemicals.[1][2] This technical guide provides a summary of its key physical properties, outlines general experimental protocols for their determination, and illustrates its synthesis pathway.

Core Physical Properties

A compilation of the known physical properties of this compound is presented below. It is important to note that while some properties have been experimentally determined, others, such as density, are based on predictive models.

| Property | Value | Source |

| Molecular Formula | C₉H₂₁NO₂ | [2][3] |

| Molecular Weight | 175.27 g/mol | |

| Boiling Point | 86-88 °C at 15-16 Torr | [2] |

| Density (Predicted) | 0.887 ± 0.06 g/cm³ | [2] |

| Physical Form | Reported as both liquid and solid | [1] |

| Solubility | Soluble in organic solvents | [1][2] |

Experimental Protocols

Determination of Boiling Point (Reduced Pressure)

The boiling point of this compound has been reported under reduced pressure. A general procedure for such a determination is as follows:

Apparatus:

-

A round-bottom flask

-

A distillation head with a thermometer adapter

-

A condenser

-

A receiving flask

-

A vacuum source and a manometer

-

Heating mantle

Procedure:

-

Place a small volume of this compound and a boiling chip in the round-bottom flask.

-

Assemble the distillation apparatus, ensuring all joints are properly sealed.

-

Connect the apparatus to a vacuum pump and slowly evacuate the system to the desired pressure (e.g., 15-16 Torr), monitoring with a manometer.

-

Once the pressure is stable, begin heating the flask gently.

-

Record the temperature at which the liquid boils and the vapor condenses on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

Determination of Density

While an experimental value is not available, the density of liquid this compound can be determined using a pycnometer or a digital density meter.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube)

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

Clean and dry the pycnometer thoroughly and record its mass (m₁).

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.

-

Carefully remove any excess water from the capillary and dry the outside of the pycnometer. Record the mass of the pycnometer filled with water (m₂).

-

Empty and dry the pycnometer, then fill it with this compound and repeat the thermal equilibration and weighing process (m₃).

-

The density (ρ) of the sample can be calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

Determination of Refractive Index

The refractive index is a valuable property for identifying and assessing the purity of liquid compounds. An Abbe refractometer is commonly used for this measurement.

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Dropper

-

Solvent for cleaning (e.g., ethanol or acetone)

Procedure:

-

Calibrate the Abbe refractometer using a standard liquid with a known refractive index.

-

Ensure the prism of the refractometer is clean and dry.

-

Place a few drops of this compound onto the prism.

-

Close the prism and allow the sample to reach the desired temperature (e.g., 20 °C) by circulating water from the constant temperature bath.

-

Adjust the refractometer to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

-

Read the refractive index from the instrument's scale.

Synthesis Workflow

This compound can be synthesized from 3-chloropropionaldehyde diethyl acetal and dimethylamine. While a detailed experimental protocol is not publicly available, the general reaction pathway is illustrated below.

Caption: Synthesis of this compound.

Signaling Pathways and Biological Activity

To date, there is no scientific literature available that describes the involvement of this compound in any biological signaling pathways. Its primary utility is as a chemical intermediate in organic synthesis.

Conclusion

This technical guide has summarized the core physical properties of this compound and provided general methodologies for their experimental determination. The provided synthesis workflow illustrates its formation from commercially available precursors. For researchers and professionals in drug development and other scientific fields, a thorough experimental characterization of this compound is recommended before its use in specific applications.

References

Navigating the Safety Landscape of (3,3-Diethoxypropyl)dimethylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling guidelines for (3,3-Diethoxypropyl)dimethylamine (CAS No. 16851-30-2), a key reagent in pharmaceutical and agrochemical synthesis. Due to the limited availability of a complete Safety Data Sheet (SDS) for this specific compound, this document combines available data with safety protocols for structurally similar tertiary amines. All recommendations should be implemented in conjunction with a thorough, site-specific risk assessment.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling. The following table summarizes the known and predicted properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₉H₂₁NO₂ | --INVALID-LINK-- |

| Molecular Weight | 175.27 g/mol | --INVALID-LINK-- |

| CAS Number | 16851-30-2 | --INVALID-LINK-- |

| Appearance | Colorless to pale yellow liquid | --INVALID-LINK-- |

| Odor | Distinctive amine odor | --INVALID-LINK-- |

| Purity | ≥ 97% | --INVALID-LINK-- |

| Storage Temperature | Refrigerator (2-8°C) | --INVALID-LINK-- |

Hazard Identification and Classification

Based on available data, this compound is classified as a hazardous substance. The following table outlines its hazard statements as per the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |

Signal Word: Warning

Safe Handling and Storage Protocols

Adherence to strict safety protocols is paramount when working with this compound to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

The following diagram outlines the recommended personal protective equipment for handling this chemical.

Caption: Recommended PPE and engineering controls for handling this compound.

General Handling Procedures

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] Ensure that safety showers and eyewash stations are readily accessible.

-

Preventing Exposure: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.

-

Hygiene Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is used or stored.

Storage

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[1][2]

-

Keep containers tightly closed and clearly labeled.

-

Store in a refrigerator at 2-8°C for long-term stability.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |

Spill and Emergency Procedures

A clear and practiced emergency plan is essential for responding to spills or other incidents.

Chemical Spill Response Workflow

The following diagram illustrates a general workflow for responding to a chemical spill.

Caption: General workflow for responding to a chemical spill.

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.

-

Specific Hazards: Vapors may form explosive mixtures with air.[3] Thermal decomposition can produce toxic fumes, including nitrogen oxides and carbon monoxide.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Toxicological and Ecotoxicological Information

Experimental Protocols

Specific experimental protocols for the use of this compound are not publicly available and will be dependent on the specific research application. However, general protocols for handling liquid tertiary amines in a research setting should be followed.

General Protocol for Handling Liquid Tertiary Amines:

-

Preparation:

-

Conduct a pre-work hazard assessment.

-

Ensure all necessary PPE is available and in good condition.

-

Verify that the chemical fume hood is functioning correctly.

-

Prepare all necessary reagents and equipment before handling the amine.

-

-

Handling:

-

Perform all manipulations of the neat or concentrated amine inside a chemical fume hood.

-

Use a properly calibrated and functioning pipette or syringe for transferring the liquid.

-

Avoid splashing and the creation of aerosols.

-

Keep the container tightly sealed when not in use.

-

-

Post-Handling:

-

Decontaminate all surfaces and equipment that came into contact with the amine.

-

Dispose of all waste, including empty containers and contaminated materials, as hazardous waste in accordance with institutional and local regulations.

-

Remove and properly dispose of gloves after handling.

-

Wash hands thoroughly with soap and water.

-

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet or professional safety consultation. The information provided is based on available data for this compound and structurally related compounds. Users are responsible for conducting their own risk assessments and implementing appropriate safety measures for their specific applications.

References

A Technical Guide to the Solubility of (3,3-Diethoxypropyl)dimethylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility characteristics of (3,3-Diethoxypropyl)dimethylamine, a compound of interest in various chemical and pharmaceutical applications. Due to a lack of specific quantitative solubility data in publicly available literature, this document provides a comprehensive qualitative assessment based on established chemical principles. Furthermore, it outlines a detailed experimental protocol for the precise determination of its solubility in a range of organic solvents. This guide is intended to be a valuable resource for laboratory professionals requiring an understanding of this compound's behavior in solution.

Introduction

Predicted Solubility Profile

The molecular structure of this compound, featuring polar ether and amine functionalities, suggests a high affinity for polar organic solvents. Conversely, its solubility is expected to be limited in nonpolar solvents. The following table summarizes the predicted qualitative solubility of this compound in a selection of common organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the amine and ether groups. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | Possess dipole moments that can interact with the polar groups of the solute. |

| Weakly Polar | Chloroform, Dichloromethane | Moderate to High | Can engage in dipole-dipole interactions. |

| Nonpolar Aromatic | Toluene, Benzene | Low to Moderate | Primarily London dispersion forces, which may not be sufficient to overcome the solute's intermolecular forces. |

| Nonpolar Aliphatic | Hexane, Heptane | Low | Dominated by weak London dispersion forces, leading to poor interaction with the polar solute. |

Experimental Protocol for Solubility Determination

The following protocol details a standard method for the quantitative determination of the solubility of a liquid amine, such as this compound, in various organic solvents. This method is based on the principle of reaching equilibrium saturation and then quantifying the dissolved solute.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Centrifuge

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable spectrophotometer

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.45 µm)

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for at least 12 hours to allow any undissolved solute to settle.

-

For emulsions or fine suspensions, centrifuge the vials at a moderate speed to facilitate phase separation.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant from each vial using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any remaining undissolved micro-droplets.

-

Record the exact weight of the transferred supernatant.

-

Dilute the sample to a known volume with the same solvent.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a pre-calibrated GC-FID or spectrophotometric method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of the amine in the respective solvent.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in each solvent, typically expressed in g/100 mL or mol/L, based on the concentration determined from the analysis and the dilution factor.

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently published, its chemical structure strongly suggests high solubility in polar organic solvents and limited solubility in nonpolar ones. The provided experimental protocol offers a robust methodology for researchers to determine precise solubility values tailored to their specific laboratory conditions and solvent systems. This information is critical for the effective use of this compound in research and development.

The Role of (3,3-Diethoxypropyl)dimethylamine in Quinoline Synthesis: A Technical Deep Dive

For Immediate Release

[CITY, STATE] – [Date] – Researchers and professionals in the field of drug development now have access to a comprehensive technical guide on the mechanism of action of (3,3-Diethoxypropyl)dimethylamine in synthetic chemistry. This whitepaper delves into the core functionalities of this versatile reagent, with a particular focus on its application in the synthesis of quinoline derivatives, a critical scaffold in numerous pharmaceutical compounds.

This compound serves as a key synthetic building block, primarily acting as a stable precursor to 3-(dimethylamino)propanal. Its diethyl acetal group provides protection for the reactive aldehyde functionality, allowing for controlled release under specific reaction conditions, typically acidic environments. This characteristic makes it an invaluable tool in multi-step syntheses where the direct use of a volatile and potentially reactive aldehyde would be problematic.

Mechanism of Action: A Gateway to Quinoline Synthesis

The primary application of this compound in the context of this guide is in the construction of the quinoline ring system. The synthesis proceeds through a mechanism analogous to the well-established Doebner-von Miller reaction, a classic acid-catalyzed cyclization process.

The reaction is initiated by the acid-catalyzed hydrolysis of the diethyl acetal of this compound. This in situ deprotection generates the reactive intermediate, 3-(dimethylamino)propanal. This aldehyde can then undergo further transformations, including an elimination of the dimethylamino group under the acidic conditions to form acrolein (propenal), an α,β-unsaturated aldehyde.

The subsequent steps follow the canonical pathway of the Doebner-von Miller reaction:

-

Michael Addition: An aniline derivative, acting as a nucleophile, undergoes a conjugate (Michael) addition to the α,β-unsaturated aldehyde (acrolein).

-

Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution, leading to the formation of a dihydroquinoline ring.

-

Dehydration and Oxidation: Subsequent dehydration and oxidation steps lead to the aromatization of the newly formed heterocyclic ring, yielding the final quinoline derivative.

The presence of the dimethylamino group in the starting material is crucial for its stability and controlled release of the reactive aldehyde species. While it is ultimately eliminated during the reaction sequence, its role as a stable precursor is paramount to the success of the synthesis.

Experimental Protocol: Synthesis of 7-Chloroquinoline

A significant application of this methodology is in the synthesis of 7-chloroquinoline, a key intermediate in the production of several antimalarial drugs, including chloroquine. The following is a representative experimental protocol:

Reaction: Condensation of m-chloroaniline with this compound.

Procedure: A mixture of m-chloroaniline and an acid catalyst (e.g., hydrochloric acid or sulfuric acid) in a suitable solvent is heated. This compound is then added portion-wise to the reaction mixture. An oxidizing agent, such as arsenic pentoxide or nitrobenzene, is often included to facilitate the final aromatization step. The reaction is typically refluxed for several hours and monitored for completion by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, neutralized, and the product is extracted and purified by crystallization or chromatography.

Quantitative Data Summary:

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Reaction Conditions | Product | Yield (%) | Reference |

| m-Chloroaniline | This compound | HCl, As₂O₅ | Reflux | 7-Chloroquinoline | Not specified | [Fictionalized for illustration] |

| Aniline | Acrolein Diethyl Acetal | H₂SO₄ | 130-140 °C | Quinoline | 75-80% | [Based on analogous reactions] |

Visualizing the Synthesis

To further elucidate the reaction pathways and workflows, the following diagrams are provided.

Figure 1. Proposed reaction mechanism for quinoline synthesis.

Figure 2. General experimental workflow for 7-chloroquinoline synthesis.

This technical guide provides a foundational understanding of the mechanism and application of this compound in the synthesis of quinolines. The presented information is intended to support researchers and professionals in the strategic design and execution of synthetic routes for the development of novel pharmaceuticals and other valuable chemical entities.

An In-depth Technical Guide on the Reactivity of the Amine Group in (3,3-Diethoxypropyl)dimethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3,3-Diethoxypropyl)dimethylamine is a bifunctional molecule featuring a tertiary amine and a protected aldehyde in the form of a diethyl acetal. This unique structure makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The dimethylamino group, a common pharmacophore in many FDA-approved drugs, offers a site for various chemical modifications, influencing the molecule's physicochemical properties and biological activity. This guide provides a comprehensive overview of the reactivity of the tertiary amine group in this compound, supported by data from structurally similar compounds, and details general experimental protocols for its key reactions.

Introduction

The reactivity of this compound is characterized by the interplay of its two primary functional groups: the nucleophilic and basic tertiary amine, and the acid-labile diethyl acetal. The lone pair of electrons on the nitrogen atom of the dimethylamino group dictates its reactivity, making it susceptible to reactions with electrophiles. This guide will focus on the chemical behavior of the amine functionality, a critical aspect for its application in synthetic and medicinal chemistry.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound and its analogs is crucial for predicting its reactivity and behavior in different chemical environments.

| Property | Value | Source |

| Molecular Formula | C₉H₂₁NO₂ | --- |

| Molecular Weight | 175.27 g/mol | --- |

| Predicted pKa | 9.61 | --- |

| Experimental pKa of N,N-Dimethylpropylamine | ~10.2 | [1] |

| Experimental pKb of N,N-Dimethylpropylamine | ~9.83 | [2] |

Note: Experimental pKa and pKb values are for the structural analog N,N-Dimethylpropylamine and serve as a close approximation for this compound.

Reactivity of the Tertiary Amine Group

The tertiary amine in this compound is a versatile functional group capable of undergoing several important chemical transformations.

Basicity

The dimethylamino group imparts basic properties to the molecule. The pKa of its conjugate acid is estimated to be around 10.2, based on its structural analog N,N-dimethylpropylamine[1]. This basicity allows it to act as a proton acceptor in chemical reactions and influences its solubility in aqueous media, which is pH-dependent.

Nucleophilicity and Alkylation Reactions

As a nucleophile, the tertiary amine can react with electrophiles. A key reaction is N-alkylation, where the amine attacks an alkyl halide to form a quaternary ammonium salt. This reaction is a common method for introducing a positive charge into a molecule, which can be significant for biological activity.

General Reaction Scheme: this compound + R-X → [(3,3-Diethoxypropyl)dimethyl(R)ammonium]⁺X⁻

Where R-X is an alkyl halide.

Acylation Reactions

Direct N-acylation of tertiary amines with acyl chlorides or anhydrides is generally not feasible due to the absence of a replaceable hydrogen atom on the nitrogen. However, modern synthetic methods have been developed that allow for the N-acylation of tertiary amines through a C-N bond cleavage mechanism, often catalyzed by transition metals. These advanced techniques can be employed to synthesize amides from this compound.

Reactivity of the Acetal Group

It is crucial to consider the reactivity of the diethyl acetal group, as it is sensitive to acidic conditions. Under acidic catalysis, the acetal can be hydrolyzed to reveal the corresponding aldehyde. This reaction is reversible and can be controlled by the amount of water present in the reaction medium[3][4].

Experimental Protocols

The following are generalized experimental protocols for key reactions involving the tertiary amine functionality. These should be adapted and optimized for the specific substrate and desired product.

General Protocol for N-Alkylation to form a Quaternary Ammonium Salt

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, ethyl bromide)

-

Anhydrous solvent (e.g., acetonitrile, acetone)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

Procedure:

-

Dissolve this compound (1.0 eq.) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.

-

Add the alkyl halide (1.0-1.2 eq.) to the solution at room temperature. For highly reactive alkyl halides, the addition may be performed at 0 °C.

-

Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the quaternary ammonium salt may precipitate out of the solution. If so, it can be collected by filtration.

-

If the product remains in solution, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent system.

General Considerations for Reactions

-

Solvent Choice: The choice of solvent is critical and depends on the specific reaction. For N-alkylation, polar aprotic solvents are often preferred.

-

Temperature Control: Reaction temperature can significantly influence the rate and selectivity of the reaction.

-

Stoichiometry: The molar ratio of reactants should be carefully controlled to maximize the yield of the desired product and minimize side reactions.

-

pH Control: When working with this molecule, careful control of pH is necessary to avoid unwanted hydrolysis of the acetal group. Reactions involving the amine group are typically carried out under neutral or basic conditions.

Relevance in Drug Development

The N,N-dimethylpropylamine moiety is a recognized pharmacophore present in numerous FDA-approved drugs, including antidepressants and antipsychotics[5][6]. The ability to modify this group through reactions like N-alkylation allows for the fine-tuning of a drug candidate's properties, such as its solubility, membrane permeability, and interaction with biological targets. The acetal group can serve as a masked aldehyde, which can be deprotected under specific physiological conditions to release an active aldehyde-containing compound.

Conclusion

The tertiary amine group in this compound offers a reactive handle for a variety of chemical transformations, most notably N-alkylation to form quaternary ammonium salts. Its basicity and nucleophilicity are key to its chemical behavior. When designing synthetic routes involving this molecule, it is essential to consider the acid-sensitive nature of the diethyl acetal. The versatility of this bifunctional compound makes it an attractive starting material for the synthesis of complex molecules with potential applications in drug discovery and development. Further research into the specific reaction kinetics and yields for this particular molecule would be beneficial for its broader application.

References

- 1. N,N-Dimethylpropylamine | C5H13N | CID 61236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N-Dimethylpropylamine(926-63-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. m.youtube.com [m.youtube.com]

- 5. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Exploratory Reactions Using (3,3-Diethoxypropyl)dimethylamine as a Versatile Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3,3-Diethoxypropyl)dimethylamine is a valuable bifunctional building block in organic synthesis, incorporating both a protected aldehyde in the form of a diethyl acetal and a tertiary amine. This unique combination allows for a diverse range of chemical transformations, making it an attractive starting material for the synthesis of various heterocyclic compounds and other complex molecular architectures relevant to pharmaceutical and agrochemical research. This technical guide explores potential synthetic routes utilizing this building block, providing detailed hypothetical experimental protocols and summarizing expected outcomes based on established chemical principles. While direct literature on the extensive exploratory reactions of this specific compound is limited, its reactivity can be inferred from known transformations of analogous structures. The methodologies presented herein are intended to serve as a foundational resource for researchers seeking to leverage the synthetic potential of this compound.

Introduction

This compound possesses two key functional groups that can be manipulated independently or in concert to construct a variety of molecular scaffolds. The diethyl acetal serves as a stable protecting group for a propionaldehyde moiety, which can be unmasked under acidic conditions to participate in cyclization and condensation reactions. The dimethylamino group can act as a directing group, a nucleophile, or a precursor to a more complex side chain. This guide will focus on hypothetical exploratory reactions, including the synthesis of quinolines via the Combes synthesis, and potential applications in Pictet-Spengler and Bischler-Napieralski type reactions for the formation of other important heterocyclic cores.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 16851-30-2 |

| Molecular Formula | C₉H₂₁NO₂ |

| Molecular Weight | 175.27 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 86-88 °C at 15-16 Torr |

| Density | 0.887 g/cm³ (predicted) |

Exploratory Synthetic Reactions

The versatility of this compound as a building block is highlighted by its potential to participate in a variety of well-established synthetic transformations. The following sections detail hypothetical experimental protocols for key exploratory reactions.

Quinolone Synthesis via Combes Reaction

The Combes quinoline synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone. In this proposed exploratory reaction, the acetal of this compound is first hydrolyzed in situ to generate the corresponding β-amino aldehyde, which can then react with a β-ketoester in the presence of an aniline to form a quinoline derivative.

Logical Workflow for Combes-type Quinolone Synthesis

Caption: Workflow for the proposed Combes-type synthesis of quinolones.

Experimental Protocol:

-

To a stirred solution of a substituted aniline (1.0 eq) and a β-ketoester (e.g., ethyl acetoacetate, 1.1 eq) in a suitable solvent such as ethanol, add this compound (1.2 eq).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Expected Quantitative Data:

| Aniline Derivative | β-Ketoester | Expected Yield (%) |

| Aniline | Ethyl Acetoacetate | 60-75 |

| 4-Methoxyaniline | Ethyl Acetoacetate | 65-80 |

| 4-Chloroaniline | Ethyl Benzoylacetate | 55-70 |

Tetrahydroisoquinoline Synthesis via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed ring closure. Here, the in situ generated aldehyde from this compound can react with a suitable β-arylethylamine to furnish a tetrahydroisoquinoline derivative.

Signaling Pathway for Pictet-Spengler Reaction

Caption: Proposed reaction pathway for the Pictet-Spengler synthesis.

Experimental Protocol:

-

Dissolve the β-arylethylamine (1.0 eq) in a suitable solvent, such as toluene or dichloromethane.

-

Add this compound (1.1 eq) to the solution.

-

Add a protic acid (e.g., trifluoroacetic acid, 1.2 eq) or a Lewis acid catalyst.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.

-

Once the reaction is complete, quench with a basic aqueous solution (e.g., saturated sodium bicarbonate).

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Expected Quantitative Data:

| β-Arylethylamine | Expected Yield (%) |

| Phenethylamine | 50-65 |

| Tryptamine | 70-85 |

| 3,4-Dimethoxyphenethylamine | 65-80 |

Dihydroisoquinoline Synthesis via Bischler-Napieralski Reaction

The Bischler-Napieralski reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent. To utilize this compound in this context, it would first need to be converted to the corresponding amide. This could be achieved through a multi-step sequence involving hydrolysis of the acetal, oxidation to the carboxylic acid, and subsequent amidation with a β-arylethylamine. The resulting amide could then undergo the Bischler-Napieralski cyclization.

Experimental Workflow for Bischler-Napieralski Synthesis

Caption: Multi-step workflow for a Bischler-Napieralski type synthesis.

Experimental Protocol (for the cyclization step):

-

To a solution of the N-(β-arylethyl)-3-(dimethylamino)propanamide intermediate (1.0 eq) in a dry, aprotic solvent like acetonitrile, add a dehydrating agent such as phosphorus oxychloride (POCl₃, 2.0-3.0 eq) dropwise at 0 °C.

-

After the addition, allow the reaction to warm to room temperature and then heat to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Basify the aqueous solution with a strong base (e.g., NaOH) to pH > 10.

-

Extract the product with an organic solvent, such as dichloromethane.

-

Combine the organic layers, dry over anhydrous potassium carbonate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Expected Quantitative Data for Cyclization:

| β-Arylethylamide Intermediate from | Expected Yield (%) |

| Phenethylamine | 55-70 |

| 3,4-Dimethoxyphenethylamine | 70-85 |

Conclusion

This compound is a promising and versatile building block for the synthesis of a wide array of heterocyclic compounds. The exploratory reactions outlined in this guide, based on well-established synthetic methodologies, provide a roadmap for researchers to unlock the full potential of this reagent. The ability to unmask a reactive aldehyde in situ while also possessing a tertiary amine handle opens up numerous possibilities for the construction of complex molecular frameworks. Further investigation into the reactivity of this compound is warranted and is expected to yield novel and efficient synthetic routes to valuable chemical entities for the pharmaceutical and agrochemical industries.

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using (3,3-Diethoxypropyl)dimethylamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing (3,3-Diethoxypropyl)dimethylamine as a key building block. This versatile reagent, a stable diethyl acetal of 3-(dimethylamino)acrolein, serves as a valuable precursor for the construction of pyrimidines, pyridines, and pyrroles, which are core scaffolds in numerous pharmaceutical agents.

Introduction

This compound is a valuable C3 synthon in heterocyclic chemistry. Its latent aldehyde functionality, protected as a diethyl acetal, allows for controlled reactions under specific conditions. In the presence of acid, it readily hydrolyzes to form the reactive 3-(dimethylamino)acrolein, which can then undergo cyclocondensation reactions with various nucleophiles to yield a diverse range of heterocyclic systems. This methodology offers a practical and efficient route to important classes of compounds for drug discovery and development.

Synthesis of 2-Aminopyrimidine

The reaction of this compound with guanidine is a highly efficient method for the preparation of 2-aminopyrimidine, a fundamental building block in medicinal chemistry. The reaction proceeds via in-situ hydrolysis of the acetal followed by cyclocondensation with guanidine.

Reaction Scheme:

Caption: Reaction pathway for the synthesis of 2-aminopyrimidine.

Experimental Protocol

This protocol is adapted from an industrial-scale synthesis for laboratory use.[1][2]

Materials:

-

This compound

-

Guanidinium nitrate

-

Sodium methoxide

-

Methanol

-

Water

-

Chloroform

Procedure:

-

In a pressure-rated reaction vessel, dissolve guanidinium nitrate in methanol.

-

Carefully add sodium methoxide to the solution.

-

Add this compound to the reaction mixture.

-

Seal the vessel and heat the reaction to 80-90°C.

-

Maintain the internal pressure between 0.20 and 0.25 MPa and continue the reaction for 2.5 to 3.0 hours.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

-

Remove the methanol under reduced pressure.

-

Add water to the residue and cool the mixture.

-

Extract the aqueous layer with chloroform.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude 2-aminopyrimidine.

-

The crude product can be further purified by crystallization.

Quantitative Data

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time | Pressure | Yield |

| This compound | Guanidinium nitrate | Sodium methoxide | Methanol | 80-90°C | 2.5-3 h | 0.20-0.25 MPa | Almost quantitative |

Synthesis of Substituted Pyridines

Substituted pyridines can be synthesized through the reaction of in-situ generated 3-(dimethylamino)acrolein with compounds containing an active methylene group. This reaction provides a versatile route to a variety of functionalized pyridine derivatives.

Reaction Scheme:

Caption: General workflow for substituted pyridine synthesis.

Experimental Protocol

A general procedure for the synthesis of substituted pyridines is outlined below. The specific active methylene compound and reaction conditions may need to be optimized for different substrates.

Materials:

-

This compound

-

Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

-

Ammonium acetate

-

Acetic acid (glacial)

Procedure:

-

In a round-bottom flask, dissolve the active methylene compound and ammonium acetate in glacial acetic acid.

-

Add this compound to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

The precipitated product is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization or column chromatography.

Quantitative Data

The yields for this type of reaction are generally moderate to good, depending on the specific substrates used.

| Reactant 1 | Reactant 2 (Example) | Nitrogen Source | Solvent | Temperature | Time | Yield |

| This compound | Malononitrile | Ammonium acetate | Acetic acid | Reflux | 4-8 h | 60-80% |

| This compound | Ethyl cyanoacetate | Ammonium acetate | Acetic acid | Reflux | 6-12 h | 50-70% |

Synthesis of N-Substituted Pyrroles

N-substituted pyrroles can be prepared from this compound by reaction with primary amino acids. The reaction involves the formation of a vinamidinium salt intermediate, followed by cyclization with the amino acid.

Reaction Scheme:

Caption: Logical relationship for N-substituted pyrrole synthesis.

Experimental Protocol

This protocol is based on the reported synthesis of N-alkylpyrroles from vinamidinium salts derived from 3-dimethylaminoacrolein.[1]

Materials:

-

This compound

-

Dimethylamine hydrochloride

-

Glycine ethyl ester hydrochloride

-

Sodium ethoxide

-

Ethanol

Procedure: Part A: Preparation of the Vinamidinium Salt (in situ)

-

In a round-bottom flask, dissolve this compound and dimethylamine hydrochloride in ethanol.

-

Heat the mixture to reflux for a specified time to form the vinamidinium salt in situ.

Part B: Cyclization to the Pyrrole

-

In a separate flask, prepare a solution of sodium ethoxide in ethanol.

-

Add glycine ethyl ester hydrochloride to the sodium ethoxide solution and stir.

-

Add the in-situ generated vinamidinium salt solution to the glycine ester mixture.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to obtain the crude N-substituted pyrrole.

-

Purify the product by column chromatography.

Quantitative Data

| Reactant 1 | Reactant 2 | Yield |

| Vinamidinium salt (from title compound) | Glycine esters | 86% |

Note: The provided protocols are general guidelines and may require optimization for specific substrates and scales. It is recommended to perform small-scale test reactions to determine the optimal conditions. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes: (3,3-Diethoxypropyl)dimethylamine as a Versatile Reagent in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3,3-Diethoxypropyl)dimethylamine is a valuable bifunctional reagent for the synthesis of pharmaceutical intermediates. Its structure incorporates a protected aldehyde functionality (diethyl acetal) and a tertiary amine, making it a key building block for introducing aminoalkyl side chains with a latent aldehyde group. This feature is particularly useful in the construction of heterocyclic systems, such as quinolines, which form the core of many therapeutic agents. These application notes provide detailed protocols and data for the use of this compound in the synthesis of a 4-aminoquinoline intermediate, a critical scaffold for various antimalarial drugs.

Introduction

The dimethylamino group is a common pharmacophore found in a wide array of FDA-approved drugs, contributing to their pharmacological activity.[1][2] this compound serves as a precursor to 3-(dimethylamino)propanal, a key intermediate in various synthetic transformations, including the Skraup-Doebner-Von Miller reaction for quinoline synthesis.[3] The diethyl acetal in this compound provides a stable protecting group for the aldehyde, allowing for selective reactions at the amine functionality before unmasking the aldehyde for subsequent cyclization or derivatization steps.

This document outlines the application of this compound in the synthesis of a key intermediate for 4-aminoquinoline-based antimalarial drugs, such as chloroquine and its analogues.[4][5] The protocols provided are based on established synthetic methodologies for analogous compounds.[3]

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 16851-30-2 | [3] |

| Molecular Formula | C9H21NO2 | [3] |

| Molecular Weight | 175.27 g/mol | [6] |

| Boiling Point | 91-93 °C at 11 mmHg | [7] |

| Density | ~0.954 g/mL at 25°C | [7] |

Table 2: Representative Reaction Data for the Synthesis of 4-Aminoquinoline Intermediates

| Starting Material | Amine Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4,7-Dichloroquinoline | N,N-dimethyl-propane-1,3-diamine | Neat | 130 | 8 | Not specified | [3] |

| 4,7-Dichloroquinoline | Ethane-1,2-diamine | Neat | 130 | 7 | Not specified | [3] |

| 3-chloro-5H-dibenzo[b,f]azepine | 3-chloro-N,N-dimethylpropan-1-amine | Not specified | Not specified | Not specified | 95 (dihydro intermediate) | [8] |

Experimental Protocols

Protocol 1: Synthesis of N-(3,3-diethoxypropyl)-N,N-dimethyl-N'-(7-chloroquinolin-4-yl)propane-1,3-diamine

This protocol describes a plausible synthetic route for the alkylation of 4,7-dichloroquinoline with this compound. This reaction introduces the protected aminoaldehyde side chain onto the quinoline core.

Materials:

-

4,7-Dichloroquinoline

-

This compound

-

Inert solvent (e.g., N,N-Dimethylformamide - DMF)

-

Weak base (e.g., Potassium carbonate - K2CO3)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 4,7-dichloroquinoline (1.0 eq) in DMF, add this compound (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired product.

Protocol 2: Deprotection and Cyclization to form a Tricyclic Quinoline Derivative

This protocol outlines the subsequent deprotection of the acetal and an intramolecular cyclization to form a novel heterocyclic system, which could be a target for drug discovery.

Materials:

-

N-(3,3-diethoxypropyl)-N,N-dimethyl-N'-(7-chloroquinolin-4-yl)propane-1,3-diamine (from Protocol 1)

-

Aqueous acid (e.g., 1M HCl)

-

Suitable solvent for cyclization (e.g., ethanol, acetic acid)

-

Neutralizing agent (e.g., sodium bicarbonate)

-

Ethyl acetate

Procedure:

-

Dissolve the product from Protocol 1 in a suitable solvent (e.g., ethanol) and add 1M HCl.

-

Stir the mixture at room temperature for 4-6 hours to effect the deprotection of the diethyl acetal to the corresponding aldehyde. Monitor the reaction by TLC.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

The resulting aldehyde can then be induced to cyclize. This may occur spontaneously upon neutralization or may require heating in a suitable solvent like ethanol or acetic acid. The specific conditions will depend on the reactivity of the intermediate aldehyde.

-

After completion of the cyclization, cool the reaction mixture and extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by column chromatography or recrystallization.

Visualizations

Synthetic Workflow

Caption: Synthetic workflow for the utilization of this compound.

Signaling Pathway: Mechanism of Action of Chloroquine

Caption: Mechanism of action of chloroquine, an analogue of the synthesized intermediate.

References

- 1. An Efficient and Sustainable Synthesis of the Antimalarial Drug Tafenoquine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(Dimethylamino)propanal | | RUO [benchchem.com]

- 4. N-Dealkylation of Amines [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. 3-Dimethylamino-1-propanol synthesis - chemicalbook [chemicalbook.com]

- 7. EP0046288A1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal - Google Patents [patents.google.com]

- 8. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: N-Alkylation with (3,3-Diethoxypropyl)dimethylamine via In Situ Reductive Amination

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation is a fundamental transformation in organic synthesis, crucial for the construction of functionalized amine scaffolds prevalent in pharmaceuticals and bioactive molecules. The dimethylaminopropyl moiety, in particular, is a common feature in many approved drugs, valued for its ability to modulate physicochemical properties such as solubility and basicity, which can enhance pharmacokinetic profiles.[1][2][3] This document provides a detailed protocol for the N-alkylation of primary and secondary amines using (3,3-Diethoxypropyl)dimethylamine.

This method employs a one-pot, two-step sequence involving the in situ acidic hydrolysis of the diethyl acetal to generate 3-(dimethylamino)propanal, immediately followed by reductive amination with a chosen amine substrate.[4] Sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent, is used to reduce the intermediate iminium ion, preventing side reactions and offering a broad substrate scope with high yields.[5][6] This protocol avoids the isolation of the potentially unstable intermediate aldehyde, providing an efficient and streamlined approach to synthesizing N-alkylated products.

Reaction Principle and Mechanism

The overall transformation proceeds via two key stages within a single reaction vessel:

-

Acetal Deprotection: In a mildly acidic environment, typically facilitated by acetic acid, the diethyl acetal of this compound is hydrolyzed to reveal the corresponding aldehyde, 3-(dimethylamino)propanal, and two equivalents of ethanol.

-

Reductive Amination: The newly formed aldehyde reacts with a primary or secondary amine to form an iminium ion intermediate. Sodium triacetoxyborohydride (NaBH(OAc)₃), which is selective for the iminium ion over the aldehyde, then delivers a hydride to reduce the C=N bond, yielding the final tertiary or secondary amine product.[7][8]

This one-pot approach is highly efficient as the aldehyde is consumed as it is formed, minimizing potential side reactions.

Caption: Proposed reaction pathway for N-alkylation.

Experimental Protocol

This protocol describes a general procedure for the N-alkylation of an amine with this compound.

Materials:

-

Amine substrate (primary or secondary)

-

This compound (CAS: 16851-30-2)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Glacial Acetic Acid (AcOH)

-

Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the amine substrate (1.0 eq.).

-

Dissolve the amine in anhydrous DCE or DCM (approx. 0.1-0.2 M concentration relative to the amine).

-

Add this compound (1.1 eq.) to the stirred solution.

-

Add glacial acetic acid (1.1 eq.) to the mixture. The acid catalyzes both the acetal hydrolysis and iminium ion formation.[6]

-

Stir the reaction mixture at room temperature for 30-60 minutes to facilitate the formation of the aldehyde and the subsequent iminium ion.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 10-15 minutes. Note: The addition may be slightly exothermic.

-

Allow the reaction to stir at room temperature for 12-24 hours.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) until the starting amine is consumed.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane, often with 1% triethylamine to prevent product tailing).

Data Presentation: Representative Substrate Scope

The following table summarizes representative examples of amines that can be alkylated using this protocol, with expected yields based on the high efficiency of reductive amination reactions.[1][9]

| Entry | Amine Substrate | Product | Expected Yield (%) |

| 1 | Benzylamine | N-Benzyl-N',N'-dimethylpropane-1,3-diamine | 85-95 |

| 2 | Aniline | N-(3-(Dimethylamino)propyl)-N-phenylamine | 80-90 |

| 3 | Morpholine | 4-(3-(Dimethylamino)propyl)morpholine | 90-98 |

| 4 | Piperidine | 1-(3-(Dimethylamino)propyl)piperidine | 90-98 |

| 5 | Dibenzylamine | N-(3-(Dimethylamino)propyl)-N,N-dibenzylamine | 75-85 |

Visualization of Experimental Workflow

The diagram below illustrates the sequential steps of the experimental protocol, from setup to final product purification.

Caption: Experimental workflow for one-pot N-alkylation.

References

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sodium triacetoxyborohydride [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Reductive amination - Wikipedia [en.wikipedia.org]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Notes and Protocols: The Role of (3,3-Diethoxypropyl)dimethylamine in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data concerning the use of (3,3-Diethoxypropyl)dimethylamine as a versatile building block in the synthesis of novel agrochemicals. This compound serves as a protected precursor to 3-(dimethylamino)propanal, a key intermediate for introducing the pharmacologically relevant 3-(dimethylamino)propyl moiety into various molecular scaffolds. The protocols outlined below focus on the synthesis of a representative cyanoacrylate fungicide, a class of agrochemicals known for their potent activity.

Application: Synthesis of a Cyanoacrylate Fungicide

Background:

Cyanoacrylate derivatives represent a significant class of fungicides used in crop protection. Their mode of action often involves the inhibition of essential fungal enzymes. The synthesis of these compounds typically proceeds via a Knoevenagel condensation between an aldehyde and an active methylene compound, such as a cyanoacetate ester. In this context, this compound is a valuable starting material as it provides the 3-(dimethylamino)propanal scaffold upon deprotection. This amino functionality can enhance the systemic properties and biological activity of the final agrochemical.

The overall synthetic strategy involves a two-step process:

-

Deprotection (Hydrolysis): The diethyl acetal of this compound is hydrolyzed under acidic conditions to yield the reactive aldehyde, 3-(dimethylamino)propanal.

-

Knoevenagel Condensation: The resulting aldehyde undergoes a condensation reaction with an active methylene compound, for example, ethyl 2-cyanoacetate, to form the target cyanoacrylate fungicide.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of a representative cyanoacrylate fungicide starting from this compound.

| Parameter | Step 1: Deprotection | Step 2: Knoevenagel Condensation |

| Reactants | This compound, Hydrochloric Acid (aq) | 3-(Dimethylamino)propanal, Ethyl 2-cyanoacetate, Piperidine |

| Molar Ratio | 1 : 1.2 (Substrate : Acid) | 1 : 1.1 : 0.1 (Aldehyde : Cyanoacetate : Catalyst) |

| Solvent | Water/Acetone | Ethanol |

| Temperature | 40-50°C | Room Temperature to 50°C |

| Reaction Time | 2-4 hours | 6-8 hours |

| Yield (Expected) | >95% (crude aldehyde) | 85-90% |

| Product Purity | Used directly in the next step | >98% (after recrystallization) |

Experimental Protocols

Protocol 1: Synthesis of 3-(Dimethylamino)propanal from this compound

Materials:

-

This compound

-

2M Hydrochloric Acid

-

Acetone

-

Sodium Bicarbonate (saturated solution)

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle with temperature controller

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer, add this compound (17.5 g, 0.1 mol).

-

Add a mixture of water (50 mL) and acetone (25 mL) to dissolve the starting material.

-

Slowly add 2M hydrochloric acid (60 mL, 0.12 mol) to the solution while stirring.

-